molecular formula C14H18N2 B15341765 3-(1-ethylpyrrolidin-3-yl)-1H-indole CAS No. 3671-01-0

3-(1-ethylpyrrolidin-3-yl)-1H-indole

Cat. No.: B15341765
CAS No.: 3671-01-0
M. Wt: 214.31 g/mol
InChI Key: GINDSTSZDIENFS-UHFFFAOYSA-N
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Description

3-(1-ethylpyrrolidin-3-yl)-1H-indole is a chemical compound that features a pyrrolidine ring attached to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethylpyrrolidin-3-yl)-1H-indole typically involves the formation of the pyrrolidine ring followed by its attachment to the indole structure. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good yields . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to produce pyrrolidines .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated indole derivatives.

Scientific Research Applications

3-(1-ethylpyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-ethylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The indole structure can also interact with different biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the pyrrolidine and indole structures, which can confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

3671-01-0

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-3-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-16-8-7-11(10-16)13-9-15-14-6-4-3-5-12(13)14/h3-6,9,11,15H,2,7-8,10H2,1H3

InChI Key

GINDSTSZDIENFS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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